5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 4-(3-chlorobenzoyl)piperazine substituent at position 5 and a 4-ethoxyphenyl group at position 2 of the oxazole ring.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-19-8-6-16(7-9-19)21-26-20(15-25)23(31-21)28-12-10-27(11-13-28)22(29)17-4-3-5-18(24)14-17/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGOPVVFLRPIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 3-chlorobenzoyl chloride, reacts with piperazine to form 4-(3-chlorobenzoyl)piperazine.
Formation of the oxazole ring: The intermediate 4-(3-chlorobenzoyl)piperazine is then reacted with 4-ethoxybenzaldehyde and a suitable nitrile source, such as malononitrile, under cyclization conditions to form the oxazole ring.
Final product formation: The resulting intermediate undergoes further cyclization and condensation reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the carbonitrile group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of oxazole derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents at positions 2 (oxazole ring) and the benzoyl group on the piperazine moiety. Below is a comparative analysis based on molecular features and available
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula and weight for the target compound are extrapolated from analogs in the evidence.
Key Observations :
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like 2-furyl or electron-withdrawing groups like 4-chlorophenyl . This may enhance membrane permeability but reduce aqueous solubility.
- Fluorinated analogs (e.g., 2-fluorophenyl or 4-fluorobenzoyl) exhibit higher electronegativity, which could improve binding to polar active sites or reduce oxidative metabolism .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 2-furyl) are synthesized via one-pot multi-component reactions , whereas styryl or ethoxyphenyl derivatives may require sequential coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
- Oxazole-Piperazine Hybrids : These are frequently explored as kinase inhibitors or GPCR modulators due to their ability to occupy hydrophobic pockets and form hydrogen bonds via the carbonitrile group .
- Substituent-Driven Activity : Ethoxy groups (as in the target compound) are associated with prolonged half-lives in vivo due to reduced metabolic clearance compared to halogenated aryl groups .
Biological Activity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile (CAS Number: 946278-03-1) is a novel compound with significant potential in pharmacological applications. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 g/mol |
| CAS Number | 946278-03-1 |
Antibacterial Activity
Research indicates that oxazole derivatives exhibit promising antibacterial properties. In a study evaluating various oxazole compounds, derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with piperazine moieties have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics like ampicillin .
Antifungal Activity
The compound has also been assessed for its antifungal potential. In vitro studies have shown activity against Candida albicans, although the efficacy was lower compared to traditional antifungal agents. The structure of the compound suggests that modifications could enhance its antifungal properties .
Anticancer Activity
The anticancer potential of oxazole derivatives has been a focus of research. A derivative similar to the compound was tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of the piperazine ring enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets .
Study 1: Antibacterial Efficacy
In a comparative study, several oxazole derivatives were synthesized and tested against multidrug-resistant bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, which is promising for further development as an antibacterial agent .
Study 2: Anticancer Properties
Another study focused on the compound's effect on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis being confirmed through flow cytometry analysis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile, and how can purity be optimized?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, azide intermediates (e.g., 3-azido-pyrazole derivatives) can be synthesized via reactions with azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C). Purification via flash chromatography (cyclohexane/ethyl acetate gradient) and dry-load silica gel columns ensures high purity (>85%). Monitoring via TLC and NMR (δ = 7.54 ppm for aromatic protons) is critical to confirm intermediates .
- Optimization : Use Celite for dry-loading to minimize silica gel degradation and improve yield (up to 88%). Adjust solvent gradients to resolve closely eluting impurities .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Key signals include aromatic protons (δ = 7.20–7.54 ppm) and ethoxy groups (δ = 1.38–1.42 ppm for CH3). Carbonitrile groups are confirmed by IR peaks at 2231 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M]+ at m/z 238.0961) with <1 ppm error .
Q. What pharmacophores in this compound are likely responsible for its biological activity?
- Key Motifs :
- The 3-chlorobenzoyl-piperazine moiety may enhance binding to enzymes like carbonic anhydrases (CAH1, CAH2) via halogen bonding .
- The 4-ethoxyphenyl group contributes to lipophilicity, potentially improving membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxazole or piperazine rings) affect its enzyme inhibition potency and selectivity?
- SAR Analysis :
- Replace the 3-chloro group with fluoro (as in 4-fluorobenzoyl derivatives) to assess halogen sensitivity .
- Modify the ethoxy group to methoxy or propoxy to evaluate steric and electronic effects on CAH binding .
Q. What crystallographic data are available for related compounds, and how can they inform co-crystallization studies with target proteins?
- Reference Structures :
- COF-1 and COF-5 (porous frameworks) demonstrate staggered/eclipsed conformations via XRD, suggesting similar piperazine flexibility in target compounds .
- Piperazinium trifluoroacetate derivatives (e.g., Acta Cryst. E, 2012) provide templates for hydrogen-bonding patterns .
Q. How can conflicting bioactivity data (e.g., varying IC50 in different assays) be systematically resolved?
- Troubleshooting Steps :
- Compare assay conditions: pH, temperature, and ion concentrations (e.g., Zn²⁺ for CAH activity) .
- Validate purity via HPLC-MS to rule out degradation products .
- Test metabolite interference (e.g., oxazole ring oxidation) using liver microsome assays .
Q. What advanced analytical techniques are recommended for quantifying this compound in metabolic stability studies?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for separation. Monitor transitions like m/z 238→105 for quantification .
- Microsomal Incubations : Include NADPH regenerating systems and UGT inhibitors (e.g., borneol) to identify phase I/II metabolism .
Methodological Notes
- Synthetic Reproducibility : Ensure strict anhydrous conditions during azide reactions to avoid byproducts .
- Data Contradictions : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) if signal overlap occurs .
- Biological Assays : Pre-incubate CAH isoforms with inhibitors for 30 minutes to achieve equilibrium binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
